

Technical Guide: AGI-026 Binding Affinity to IDH2 R140Q Homodimer

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Compound of Interest

Compound Name:	AGI-026
CAS No.:	1446501-77-4
Cat. No.:	B605231

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Executive Summary

AGI-026 (also identified as AGI-12026) is a potent, brain-penetrant, small-molecule allosteric inhibitor designed to target the IDH2 R140Q mutant homodimer.[1] Unlike wild-type isocitrate dehydrogenase 2 (IDH2), which catalyzes the oxidative decarboxylation of isocitrate to

-ketoglutarate (

-KG), the R140Q mutation confers a neomorphic enzymatic activity that reduces

-KG to the oncometabolite (R)-2-hydroxyglutarate (2-HG).[2][3]

This guide details the biochemical profile of **AGI-026**, specifically its high-affinity binding to the IDH2 R140Q homodimer (

), its mechanism of allosteric inhibition at the dimer interface, and the experimental protocols required to validate its efficacy. **AGI-026** serves as a critical tool compound for studying D-2-hydroxyglutaric aciduria (D2HGA) Type II and Acute Myeloid Leukemia (AML), offering a brain-penetrant alternative to earlier generation inhibitors like AGI-6780.

Molecular Mechanism of Action

Structural Biology of the Target (IDH2 R140Q)

The IDH2 enzyme functions as a homodimer.[4][5][6] The R140Q mutation (Arginine 140 to Glutamine) occurs in the active site but induces a conformational shift that favors the binding of NADPH and

-KG, driving the reduction reaction to produce 2-HG.

- Wild-Type (WT): Isocitrate +

-KG +

+

- R140Q Mutant:

-KG +

2-HG +

AGI-026 Binding Mode

AGI-026 belongs to the aminotriazine class of inhibitors (structurally related to Enasidenib/AG-221). It does not compete directly with the substrate (isocitrate/

-KG) or cofactor (NADPH).[4] Instead, it acts as a slow-tight binding allosteric inhibitor.

- Binding Site: **AGI-026** binds to an allosteric pocket located at the homodimer interface of IDH2.[4]
- Conformational Locking: Binding stabilizes the enzyme in an open, non-catalytic conformation, preventing the closure of the active site required for catalysis. This mechanism mimics the mode of action of AGI-6780 and Enasidenib.

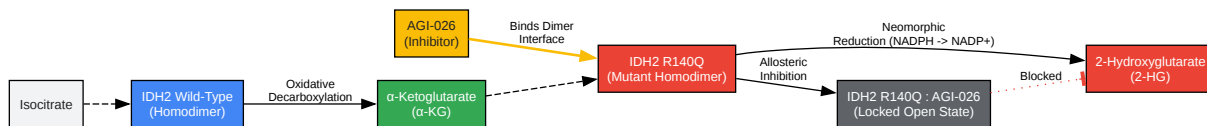


Figure 1: Mechanism of Action. AGI-026 binds the dimer interface, locking IDH2 R140Q in an inactive state.

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Biochemical Profile & Binding Affinity

The potency of **AGI-026** is characterized by its ability to inhibit the production of 2-HG in biochemical and cellular assays.

Quantitative Binding Data

The following data represents the consensus affinity values derived from purified recombinant enzyme assays (Sf9 expression system) and cellular models.

Parameter	Value	Conditions
Target	IDH2 R140Q Homodimer	Full-length, C-terminal His6-tag
(Biochemical)	19 nM ()	NADPH depletion assay, 1h pre-incubation
Binding Kinetics	Slow-tight binding	Time-dependent inhibition
Selectivity	>100-fold vs. WT IDH2	High selectivity for mutant form
Chemical Formula		MW: 443.35 g/mol

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*Note on Selectivity: While **AGI-026** is highly selective for IDH2 R140Q, some studies note it as a "dual inhibitor" with partial activity against IDH1 R132H at higher concentrations. However, its primary utility and potency (*

) are defined by the R140Q interaction.

Comparison with Reference Compounds

Compound	Target Specificity	(IDH2 R140Q)	Brain Penetrant?
AGI-026	IDH2 R140Q	~19 nM	Yes
AGI-6780	IDH2 R140Q	~23 nM	No
Enasidenib (AG-221)	IDH2 R140Q / R172K	~10-100 nM	Yes

Experimental Protocols

To replicate the binding affinity data (

), the following self-validating protocols should be utilized.

Recombinant Enzyme Inhibition Assay (NADPH Depletion)

This assay measures the consumption of NADPH as IDH2 R140Q reduces

-KG to 2-HG.

Reagents:

- Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM
, 1 mM DTT, 0.01% Tween-20.

- Enzyme: Recombinant human IDH2 R140Q (homodimer), purified from Sf9 cells.
- Substrates:
 - Ketoglutarate (
 - KG) and NADPH.[5][7]
- Detection: Fluorescence (Ex 340 nm / Em 460 nm) or Diaphorase/Resazurin coupled system.[7]

Workflow:

- Preparation: Dilute IDH2 R140Q enzyme to 2x final concentration in assay buffer.
- Compound Addition: Prepare serial dilutions of **AGI-026** in DMSO. Add to enzyme solution.
- Pre-Incubation (Critical): Incubate enzyme + inhibitor for 60 minutes at room temperature. Rationale: **AGI-026** is a slow-binding inhibitor; skipping this step will underestimate potency.
- Reaction Initiation: Add substrate mix (
 - KG and NADPH) to start the reaction.
- Measurement: Monitor fluorescence decrease over 30–60 minutes (linear phase).
- Analysis: Calculate slope of NADPH depletion. Fit data to a 4-parameter logistic equation to determine

Cellular 2-HG Suppression Assay (LC-MS/MS)

Validates target engagement in a biological context (e.g., TF-1 erythroleukemia cells or engineered U87MG).

Workflow:

- Seeding: Plate cells (e.g., TF-1 IDH2 R140Q) in 96-well plates.

- Treatment: Treat with **AGI-026** (0.1 nM – 10 M) for 48 hours.
- Extraction: Lyse cells with 80% methanol (containing internal standard, e.g., -2-HG).
- Quantification: Analyze supernatant via LC-MS/MS (MRM mode) to quantify 2-HG levels.
- Normalization: Normalize 2-HG levels to total cell number or protein content.

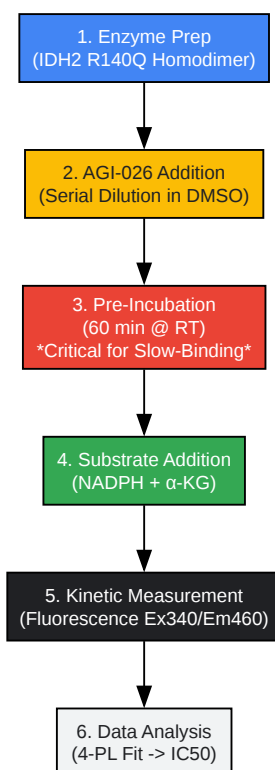


Figure 2: Enzymatic Assay Workflow. The 60-minute pre-incubation is essential for accurate IC₅₀ determination.

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Therapeutic Implications

D2HGA Type II

AGI-026 has demonstrated efficacy in in vivo models of D-2-hydroxyglutaric aciduria (D2HGA) Type II, a rare neurometabolic disorder caused by germline IDH2 mutations.[8][9][10]

- **Cardiomyopathy Rescue:** In knock-in mice (), **AGI-026** treatment suppressed cardiac 2-HG levels and reversed cardiomyopathy phenotypes.[9]
- **Brain Penetration:** Unlike AGI-6780, **AGI-026** crosses the blood-brain barrier, making it suitable for targeting CNS manifestations of IDH mutations.

Differentiation Therapy

In AML, the accumulation of 2-HG blocks hematopoietic differentiation by inhibiting TET2 DNA demethylases. **AGI-026** restores normal cellular differentiation by lowering 2-HG levels, allowing blast cells to mature into functional neutrophils.

References

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